molecular formula C18H17N5O B7535124 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B7535124
M. Wt: 319.4 g/mol
InChI Key: ZEPCNJAGPPZJCQ-UHFFFAOYSA-N
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Description

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DMPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. DMPQ is a pyrazolopyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of CDK4, which is a key regulator of the cell cycle. CDK4 is involved in the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor protein. The phosphorylation of Rb leads to the release of E2F transcription factors, which are involved in the progression of the cell cycle. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits the activity of CDK4, leading to the arrest of the cell cycle and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to inhibit the activity of CDK4, leading to the inhibition of the cell cycle. In addition, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a potent inhibitor of CDK4 and has shown significant anticancer activity in vitro. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is also relatively easy to synthesize and has been obtained in high yield using various methods. However, one limitation of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. Another direction is the development of more soluble derivatives of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide that can be used in aqueous solutions. In addition, further studies are needed to investigate the potential of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, or N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, is a chemical compound that has shown significant potential in various scientific research applications. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis and has anti-inflammatory and neuroprotective effects. Despite its poor solubility in aqueous solutions, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments and has been obtained in high yield using various methods. Further research is needed to optimize the synthesis method, develop more soluble derivatives, and investigate the potential of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been achieved using various methods. One such method involves the reaction of 2,3-dimethylindole-5-carboxylic acid with ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in the presence of a coupling agent. The resulting compound is then treated with trifluoroacetic acid to obtain N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide in high yield.

Scientific Research Applications

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential in various scientific research applications. One of the major applications of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is in the field of cancer research. Studies have shown that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to inhibit the activity of the enzyme CDK4, which is involved in the progression of the cell cycle.

properties

IUPAC Name

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-11-12(2)22-16-5-4-13(8-14(11)16)9-20-18(24)15-10-21-23-7-3-6-19-17(15)23/h3-8,10,22H,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCNJAGPPZJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=C4N=CC=CN4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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